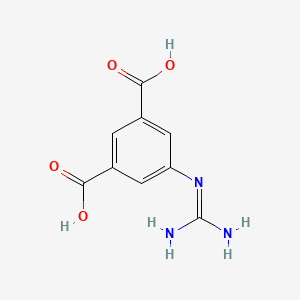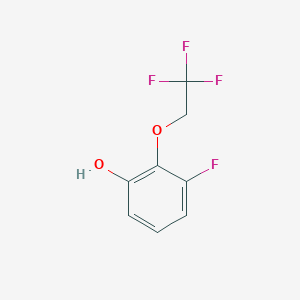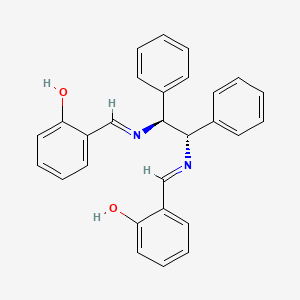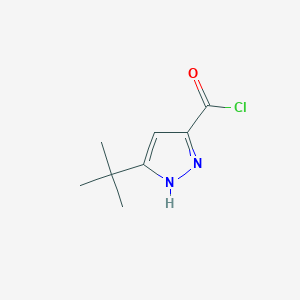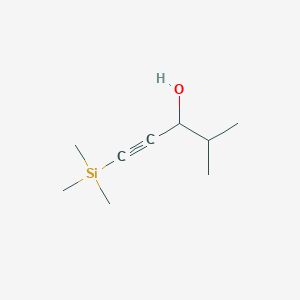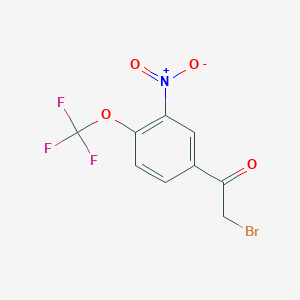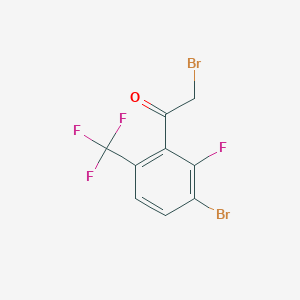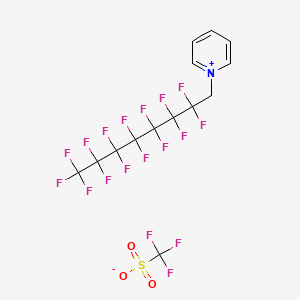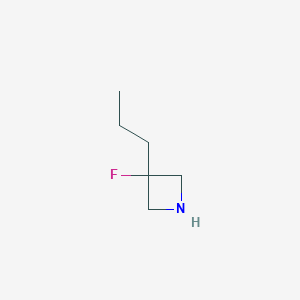
3-Fluoro-3-propyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-propyl-azetidine is a four-membered nitrogen-containing heterocycle with a fluorine atom and a propyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-propyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-propyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-Fluoro-3-propyl-azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-propyl-azetidine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The ring strain in the azetidine ring also contributes to its reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without any substituents.
3-Fluoroazetidine: Similar to 3-Fluoro-3-propyl-azetidine but without the propyl group.
3-Propylazetidine: Similar to this compound but without the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a propyl group, which impart distinct chemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the propyl group can influence the compound’s overall reactivity and binding affinity .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-fluoro-3-propylazetidine |
InChI |
InChI=1S/C6H12FN/c1-2-3-6(7)4-8-5-6/h8H,2-5H2,1H3 |
InChI Key |
WCTSTOPGSLZEND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
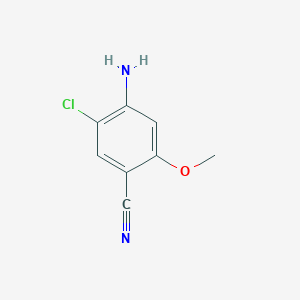
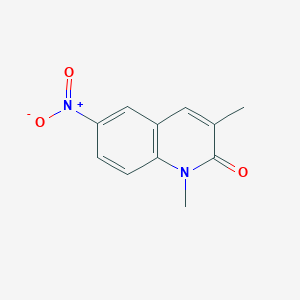
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
